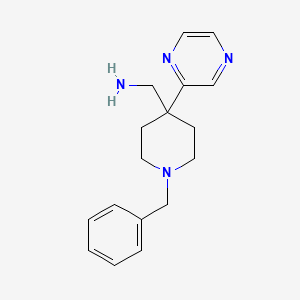
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction yields protected piperazines, which can be deprotected using thiophenol (PhSH) to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a muscarinic receptor antagonist, particularly targeting muscarinic receptor 4 (M4) . This interaction can modulate neurotransmitter release and has implications for treating neurological diseases such as Alzheimer’s and schizophrenia.
類似化合物との比較
Similar Compounds
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperazine derivative with potential anti-tubercular activity.
Uniqueness
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is unique due to its specific pyrazine ring, which can confer different electronic properties and biological activities compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C17H22N4 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C17H22N4/c18-14-17(16-12-19-8-9-20-16)6-10-21(11-7-17)13-15-4-2-1-3-5-15/h1-5,8-9,12H,6-7,10-11,13-14,18H2 |
InChIキー |
CBGAQQWQEDFTBG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(CN)C2=NC=CN=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















